An In-depth Technical Guide on the Basic Properties of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
An In-depth Technical Guide on the Basic Properties of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 5-Iodo-7-deazahypoxanthine, is a halogenated derivative of the 7-deazapurine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the fundamental properties of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, including its chemical and physical characteristics, synthesis, and known biological context. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a solid, grey to light brown organic compound.[1] Its core structure consists of a pyrimidine ring fused to a pyrrole ring, with an iodine atom substituted at the 5-position of the pyrrolo[2,3-d]pyrimidine core.
Table 1: Chemical and Physical Properties of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
| Property | Value | Source |
| IUPAC Name | 5-iodo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | [2] |
| Synonyms | 5-Iodo-7-deazahypoxanthine, 5-Iodo-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one | [1][3] |
| CAS Number | 135352-71-5 | [2] |
| Molecular Formula | C₆H₄IN₃O | [2] |
| Molecular Weight | 261.02 g/mol | [2] |
| Appearance | Grey to light brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be approached through methods developed for the broader class of 7-deazahypoxanthine derivatives. These strategies often involve the construction of the pyrrole ring onto a pre-existing pyrimidine or vice versa.
General Synthetic Approach
A common strategy for synthesizing the 7-deazahypoxanthine scaffold involves a multi-component reaction (MCR) to assemble a polysubstituted 2-aminopyrrole core. This is typically followed by a ring-closing reaction with an appropriate reagent to form the fused pyrimidine ring.
Experimental Workflow: General Synthesis of 7-Deazahypoxanthine Derivatives
Caption: General workflow for the synthesis of 7-deazahypoxanthine derivatives.
Spectroscopic Data
While specific NMR and mass spectrometry data for 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are not widely published, data for the parent compound, 7-deazahypoxanthine (1-deazahypoxanthine), and related iodo-substituted analogs provide expected spectral characteristics.
Table 2: Spectroscopic Data for 1-Deazahypoxanthine
| Data Type | Key Signals | Source |
| ¹H NMR (700 MHz, DMSO-d₆ + 5% HCl) | δ 6.96 (d, J = 6.83 Hz, 1H), 8.26 (d, J = 6.83 Hz, 1H), 8.58 (s, 1H) | [4] |
| ¹³C NMR (175 MHz, DMSO-d₆ + 5% HCl) | δ 107.00, 118.88, 137.87, 145.78, 149.08, 160.86 | [4] |
| ESI-MS | [M − H]⁻ calcd for 134.04; found, 134.03 | [4] |
Biological Activity and Potential Applications
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core are known to exhibit a wide range of therapeutic properties, including anticancer, antiviral, and enzyme inhibitory activities.
Anticancer Potential
Derivatives of 7-deazahypoxanthine have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with microtubule polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3][5]
Signaling Pathway: Microtubule Disruption by 7-Deazahypoxanthine Derivatives
Caption: Mechanism of anticancer activity of 7-deazahypoxanthine derivatives.
Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a key structural feature in several approved and investigational kinase inhibitors. This scaffold serves as a versatile template for the design of inhibitors targeting a variety of kinases involved in cancer and other diseases. While the specific kinase inhibitory activity of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has not been reported, related compounds have shown potent inhibition of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR).
Antiviral Activity
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as promising antiviral agents against a range of viruses, including Zika virus and human cytomegalovirus (HCMV). The structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold allow for the fine-tuning of antiviral potency and selectivity.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives are crucial for reproducible research.
Synthesis of 1-Deazahypoxanthine
A reported synthesis of 1-deazahypoxanthine involves the hydrogenation of a benzyl ether precursor.[4]
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Procedure: The benzyl ether precursor is suspended in a suitable solvent, and Pearlman's catalyst is added. The mixture is then subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization from water.[4]
Cell Viability Assay
The antiproliferative activity of these compounds is often assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). The MTT reagent is then added, and after incubation, the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the concentration that inhibits cell growth by 50% (GI₅₀) is calculated.
Conclusion
5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its core structure is a key component of numerous biologically active molecules. While specific data on its physical properties and biological targets are still emerging, the broader class of 7-deazahypoxanthine derivatives has demonstrated potent anticancer and enzyme inhibitory activities. Further investigation into the specific properties and biological profile of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding of this compound to aid researchers in their drug discovery and development endeavors.
References
- 1. Buy 5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [smolecule.com]
- 2. 5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 95% | CAS: 135352-71-5 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
